6-Chloroimidazo[1,2-a]pyridine-3-carboxamide
Description
Properties
IUPAC Name |
6-chloroimidazo[1,2-a]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O/c9-5-1-2-7-11-3-6(8(10)13)12(7)4-5/h1-4H,(H2,10,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPVPRABBGJVDRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1Cl)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501255443 | |
| Record name | 6-Chloroimidazo[1,2-a]pyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501255443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123531-56-6 | |
| Record name | 6-Chloroimidazo[1,2-a]pyridine-3-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123531-56-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloroimidazo[1,2-a]pyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501255443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloroimidazo[1,2-a]pyridine-3-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with chloroacetyl chloride, followed by cyclization in the presence of a base . The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or ethanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: 6-Chloroimidazo[1,2-a]pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted imidazo[1,2-a]pyridines .
Scientific Research Applications
Antitubercular Activity
Recent studies have highlighted the efficacy of imidazo[1,2-a]pyridine derivatives, including 6-chloroimidazo[1,2-a]pyridine-3-carboxamide, against Mycobacterium tuberculosis (Mtb).
- Mechanism of Action : These compounds exhibit potent activity through various mechanisms, including inhibition of bacterial cell wall synthesis and targeting specific metabolic pathways within the bacteria.
- Structure-Activity Relationship (SAR) : Research indicates that modifications to the imidazo[1,2-a]pyridine scaffold can enhance antibacterial potency. For instance, Moraski et al. reported compounds with minimum inhibitory concentrations (MIC) as low as 0.004 μM against replicating Mtb strains, demonstrating superior activity compared to existing treatments like pretomanid .
Pharmaceutical Intermediate
This compound serves as an important intermediate in the synthesis of various pharmaceutical agents. Its derivatives are being explored for their potential as anti-cancer and anti-inflammatory agents.
Antimicrobial Properties
In addition to its antitubercular properties, this compound has shown promise against other bacterial strains and fungi. The broad-spectrum antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes.
Table 1: Summary of Antitubercular Activity
Case Study 1: High Throughput Screening for Anti-TB Compounds
Abrahams et al. conducted a high-throughput screening (HTS) to identify potent inhibitors of Mtb from the imidazo[1,2-a]pyridine class. Their study led to the discovery of several hit compounds with promising MIC values and low cytotoxicity profiles against human cell lines.
Case Study 2: SAR Studies on Imidazo[1,2-a]pyridine Derivatives
Moraski and colleagues explored the SAR of various imidazo[1,2-a]pyridine derivatives. They identified that bulky lipophilic groups significantly increased potency against MDR-TB strains while maintaining low toxicity levels in vitro.
Mechanism of Action
The mechanism of action of 6-Chloroimidazo[1,2-a]pyridine-3-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and proteins, disrupting essential biological pathways. For instance, in the context of tuberculosis treatment, it targets the mycobacterial cell wall synthesis, leading to bacterial cell death .
Comparison with Similar Compounds
Key Observations :
- Carboxamide Position : Shifting the carboxamide from C3 to C2 (e.g., ) reduces antitubercular potency, emphasizing the importance of C3 substitution .
- Functional Group Effects : Replacing carboxamide with carboxylic acid () or nitrile () abolishes activity, likely due to disrupted target interactions .
- Lipophilicity : Methyl groups (e.g., ) increase lipophilicity but may compromise aqueous solubility, necessitating balancing in drug design .
Physicochemical Properties
| Property | 6-Chloro-3-carboxamide | 6-Chloro-3-carboxylic acid | 6-Chloro-2-methyl-3-carboxylic acid |
|---|---|---|---|
| Molecular Weight (g/mol) | 196.6 (anhydrous) | 196.59 | 210.62 |
| LogP | 2.1 (estimated) | 1.8 | 2.5 |
| Solubility (Water) | Low | Slightly soluble | Insoluble |
| Synthetic Yield | 35–60% | 40–70% | 30–45% |
Pharmacological Performance
- Antitubercular Activity: Derivatives with electron-donating groups (e.g., 2,6-dimethyl-N-[2-(phenylamino)ethyl]) show enhanced MIC values (0.06 µg/mL) compared to unsubstituted analogs (0.25 µg/mL) .
- Safety Profile : Carboxamide derivatives exhibit lower cytotoxicity (CC₅₀ > 64 µg/mL) than nitro- or bromo-substituted analogs, which show hepatotoxicity risks .
Research Findings and Trends
QSAR Insights : Quantitative structure-activity relationship (QSAR) models indicate that electron-donating substituents on the benzene ring of the carboxamide side chain improve Mtb inhibition .
Synthetic Innovations: The Groebke–Blackburn–Bienaymé multicomponent reaction enables efficient diversification of the imidazo[1,2-a]pyridine core, yielding libraries of carboxamide derivatives .
ADME Optimization : Reducing lipophilicity by replacing aromatic side chains with aliphatic groups (e.g., in ) enhances metabolic stability without sacrificing potency .
Biological Activity
6-Chloroimidazo[1,2-a]pyridine-3-carboxamide is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, structure-activity relationships (SAR), and potential therapeutic applications.
Overview of Imidazo[1,2-a]pyridines
Imidazo[1,2-a]pyridines are a class of heterocyclic compounds known for their broad spectrum of biological activities, including anticancer, antiviral, antifungal, and anti-inflammatory properties. The introduction of various substituents on the imidazo[1,2-a]pyridine scaffold can significantly influence their biological activity and selectivity towards specific targets such as protein kinases and other enzymes .
Structure-Activity Relationship (SAR)
The SAR studies of this compound reveal that modifications at different positions on the imidazo ring can enhance or diminish biological activity. For instance:
- Position 6 : Substituents like chlorine enhance kinase inhibition.
- Position 2 : A methyl group is essential for maintaining activity against certain targets like Mycobacterium tuberculosis (M. tuberculosis) and other pathogens.
- Amide Group Position : The positioning of the amide group also plays a crucial role in activity; for example, placing it at position 2 can yield compounds with significant anti-tuberculosis activity .
Antimicrobial Activity
Recent studies have shown that derivatives of 6-chloroimidazo[1,2-a]pyridine exhibit potent antimicrobial properties. For example, compounds in this class have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, including resistant strains such as Pseudomonas aeruginosa. The antibacterial activity is attributed to their ability to inhibit crucial bacterial enzymes involved in cell wall synthesis and metabolism .
Anti-Tuberculosis Activity
Research indicates that this compound and its derivatives are effective against various strains of M. tuberculosis. In vitro assays have shown that these compounds exhibit lower minimum inhibitory concentrations (MICs) compared to traditional treatments like isoniazid. The mechanism involves targeting the QcrB enzyme within the cytochrome bc1 complex, which is essential for bacterial respiration and energy production .
Case Study 1: Kinase Inhibition
In a study evaluating the inhibitory effects on DYRK1A and CLK1 kinases, several imidazo[1,2-a]pyridine derivatives were synthesized and tested. The results indicated that compounds with chlorine substitutions at position 6 displayed significant inhibition at micromolar concentrations. This suggests potential applications in treating neurodegenerative diseases where these kinases are implicated .
Case Study 2: Anticancer Properties
Another study focused on the anticancer properties of imidazo[1,2-a]pyridine derivatives showed that certain modifications led to enhanced selectivity towards cancer cell lines while minimizing toxicity to normal cells. The compounds exhibited mechanisms involving apoptosis induction and cell cycle arrest in various cancer models .
Pharmacokinetic Properties
Preliminary pharmacokinetic studies on selected derivatives have shown favorable profiles, including high plasma protein binding rates (over 99%) and moderate metabolic stability. These properties suggest a potential for oral bioavailability and therapeutic efficacy in vivo .
Q & A
Q. What are the standard synthetic routes for 6-Chloroimidazo[1,2-a]pyridine-3-carboxamide, and how can intermediates be characterized?
The compound is typically synthesized via cyclocondensation of 1,3-dichloroacetone with 3-amino-6-chloropyridazine in refluxing 1,2-dimethoxyethane, followed by nitration and subsequent amidation . Key intermediates (e.g., 2-chloromethyl-3-nitroimidazo[1,2-b]pyridazine) are characterized using NMR (¹H and ¹³C), IR spectroscopy, and HRMS to confirm regiochemical selectivity and purity .
Q. Which spectroscopic techniques are critical for validating the structural integrity of this compound?
Q. How do substituents on the imidazo[1,2-a]pyridine core influence physicochemical properties?
The chloro group at position 6 enhances electrophilicity, while the carboxamide at position 3 improves solubility in polar solvents. Comparative studies with analogs (e.g., 6-bromo or 6-fluoro derivatives) show halogen size affects π-stacking interactions in biological assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in regiochemical outcomes during synthesis?
Regioselectivity challenges arise during cyclocondensation due to competing nucleophilic sites. Computational methods (e.g., DFT-based reaction path simulations) predict favorable transition states, while in-situ NMR monitors intermediate formation. Adjusting solvent polarity (e.g., DMF vs. DME) can shift selectivity .
Q. What advanced strategies optimize yield and purity in large-scale synthesis?
- DoE (Design of Experiments) : Identifies critical parameters (temperature, stoichiometry) via factorial designs .
- Flow Chemistry : Minimizes side reactions (e.g., dimerization) through precise residence time control .
- Catalyst Screening : Palladium-based catalysts improve amidation efficiency (reported yields >75% vs. traditional methods at ~50%) .
Q. How can computational models predict biological activity or metabolic stability?
- Molecular Dynamics (MD) : Simulates ligand-receptor binding (e.g., kinase inhibition) using force fields like AMBER .
- QSAR Models : Relate logP and topological polar surface area (TPSA) to bioavailability (e.g., TPSA <90 Ų correlates with blood-brain barrier penetration) .
Q. What methodologies address discrepancies between in vitro and in vivo efficacy data?
- Metabolic Profiling : LC-MS/MS identifies hepatic metabolites (e.g., oxidative dechlorination) causing instability .
- PK/PD Modeling : Integrates bioavailability and target engagement kinetics to refine dosing regimens .
Q. How can AI-driven tools enhance reaction optimization or data analysis?
- Reaction Prediction : Platforms like IBM RXN for Chemistry propose viable pathways using transformer models .
- Data Mining : Natural language processing (NLP) extracts reaction conditions from patents/literature (e.g., USPTO or SciFinder databases) .
Methodological Considerations for Data Contradictions
Q. What statistical frameworks validate reproducibility in biological assays?
- Bland-Altman Plots : Assess inter-lab variability in IC₅₀ measurements.
- Meta-Analysis : Pool data from orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm target engagement .
Q. How should researchers handle instability during storage or handling?
- Lyophilization : Stabilizes carboxamide derivatives by reducing hydrolysis (storage at -80°C in amber vials) .
- Stability-Indicating HPLC : Monitors degradation products (e.g., column: C18, mobile phase: acetonitrile/0.1% TFA) .
Cross-Disciplinary Applications
Q. Can this compound serve as a scaffold for radiopharmaceuticals or PET tracers?
The chloro group is a potential site for isotopic labeling (e.g., ¹⁸F via halogen exchange). Preliminary docking studies suggest compatibility with dopamine D₂ receptors, enabling CNS imaging applications .
Q. What collaborative approaches integrate synthetic chemistry and computational biology?
- Fragment-Based Drug Design (FBDD) : Combines X-ray crystallography of target proteins with virtual screening of imidazo[1,2-a]pyridine analogs .
- Cheminformatics : Platforms like KNIME merge synthetic data with bioactivity databases to prioritize derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
